molecular formula C8H12N2 B176651 N,N,6-Trimethylpyridin-2-amine CAS No. 199273-62-6

N,N,6-Trimethylpyridin-2-amine

Cat. No. B176651
M. Wt: 136.19 g/mol
InChI Key: LWDJPFRKGZMBGC-UHFFFAOYSA-N
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Description

“N,N,6-Trimethylpyridin-2-amine” is a chemical compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It is a type of aromatic heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “N,N,6-Trimethylpyridin-2-amine” consists of a pyridine ring with two methyl groups and an amine group attached . More detailed structural information or analysis is not available in the searched resources.


Physical And Chemical Properties Analysis

“N,N,6-Trimethylpyridin-2-amine” has a molecular weight of 136.19 g/mol . Additional physical and chemical properties are not available in the searched resources.

Scientific Research Applications

Hydrophobic and Hydrophilic Interactions

N,N,6-Trimethylpyridin-2-amine demonstrates unique hydrophobic and hydrophilic interactions, particularly in its behavior in water systems. For example, Marczak and Banaś (2001) examined the hydrophobic and hydrophilic interactions of 2,4,6-trimethylpyridine+water, revealing insights into the mixed nature of this compound. They found that in dilute solutions, water molecules may form a clathrate-like structure around the molecule, which is indicative of its complex interaction with water at different concentrations (Marczak & Banaś, 2001).

Catalysis and Polymerization

The compound plays a role in catalysis and polymerization processes. Fuhrmann et al. (1996) explored its use in octahedral group 4 metal complexes, highlighting its involvement in olefin oligo- and polymerization. This suggests its potential utility in industrial applications related to polymer synthesis (Fuhrmann et al., 1996).

Synthesis of Bioactive Compounds

Bolliger, Oberholzer, and Frech (2011) emphasized the importance of 2-aminopyridines, such as N,N,6-Trimethylpyridin-2-amine, in synthesizing bioactive natural products and organic materials. Their research underscores the compound's significance in creating medicinally important compounds (Bolliger, Oberholzer, & Frech, 2011).

Antiangiogenic Activity

The compound also shows potential in medical applications. Kim et al. (2014) developed a method for preparing 6-amino-2,4,5-trimethylpyridin-3-ols, which demonstrated high levels of antiangiogenic and antitumor activities. This suggests its potential as an antiangiogenic agent in medical treatments (Kim et al., 2014).

Biomass-Based Alcohol Amination

The amination of biomass-based alcohols, an important process in various industries, also utilizes this compound. Pera‐Titus and Shi (2014) discussed the synthesis of amines, key intermediates in the chemical industry, where N,N,6-Trimethylpyridin-2-amine could play a role (Pera‐Titus & Shi, 2014).

Covalent Bonding in Metal Complexes

Sandroni et al. (2010) investigated the electrochemical oxidation of aromatic amines, including N,N,6-Trimethylpyridin-2-amine, in metal complexes. This study reveals its potential in creating covalently bonded structures in catalysis and material science (Sandroni et al., 2010).

Safety And Hazards

Specific safety and hazard information for “N,N,6-Trimethylpyridin-2-amine” is not available in the searched resources. It is generally recommended to handle all chemical substances with appropriate safety precautions .

properties

IUPAC Name

N,N,6-trimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7-5-4-6-8(9-7)10(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDJPFRKGZMBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,6-Trimethylpyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AN Sanzhiev, MI Potapova, EA Krasnokutskaya… - Russian Journal of …, 2020 - Springer
Diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid gives the corresponding pyridinyl trifluoromethanesulfonates instead of expected diazonium salts. …
Number of citations: 8 link.springer.com
B Prek, U Grošelj, M Kasunič, S Zupančič… - Australian Journal of …, 2014 - CSIRO Publishing
Two metal-free syntheses of 2,4,6-trisubstituted pyridines 10a–m and 16a–j are described. N,N,6-Trimethyl-4-(substituted)pyridin-2-amines 10 were prepared from aryl or heteroaryl …
Number of citations: 12 www.publish.csiro.au
JA Rincón, A Navarro… - … Process Research & …, 2021 - ACS Publications
A practical and scalable method for the synthesis of 2-(dimethylamino)-6-methylpyridin-4-ol is described. Despite its structural simplicity, the synthesis and isolation of this molecule in …
Number of citations: 2 pubs.acs.org

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